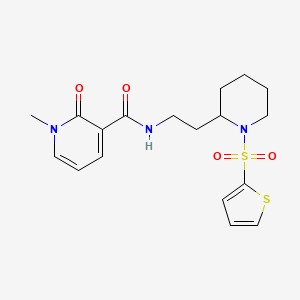

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized from naturally occurring furanone compounds . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been studied using various spectroscopic techniques . For example, a series of new 2‐(1‐benzofuran‐2‐yl)‐2‐oxoethyl 4-(un/substituted)benzoates was synthesized and their 3D structures were confirmed by single-crystal X-ray diffraction studies .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . A cascade reaction composed of a [2+2] annulation of DMF with an aryne followed by a trapping with a sulfur ylide enables the synthesis of a broad range of 2-aroyl benzofurans .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be analyzed using various techniques. For instance, the IR, 1H NMR, 13C NMR, and 19F NMR spectra can provide valuable information about the structure of the compound .Applications De Recherche Scientifique

Anticancer Activity

Benzofuran derivatives have shown potential in the field of cancer research . They have demonstrated a wide range of biological and pharmacological activities, including anticancer properties . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects on different types of cancer cells .

Antimicrobial Activity

The presence of the benzofuran moiety has been associated with antimicrobial activity in various studies. Further research could investigate the potential of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide as an antibacterial or antifungal agent.

Anti-Alzheimer’s Disease Activity

Benzofuran derivatives have been studied for their potential in treating Alzheimer’s disease . Their anti-AChE activities were assayed, suggesting potential therapeutic potency for treating Alzheimer’s disease.

Ligand Design

The molecule’s structure suggests potential for further functionalization, allowing it to act as a ligand for specific biological targets. Research could explore if the molecule can be modified to bind to specific enzymes or receptors of interest.

Synthesis of Complex Benzofuran Derivatives

The compound’s structure could be used as a starting point for the synthesis of more complex benzofuran derivatives . These derivatives could have a wide range of applications in medicinal chemistry and drug design.

Anti-Hepatitis C Virus Activity

Some benzofuran compounds have shown anti-hepatitis C virus activity . Further research could explore the potential of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide in this area.

Mécanisme D'action

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways . For instance, they may inhibit enzyme activity, bind to receptors to modulate their function, or interfere with the synthesis or function of key cellular components.

Pharmacokinetics

The presence of the benzofuran moiety and the hydroxyl group may influence the compound’s solubility, absorption, and distribution within the body .

Result of Action

Given the known biological activities of benzofuran derivatives, it is possible that the compound may exert anti-tumor, antibacterial, anti-oxidative, and anti-viral effects at the molecular and cellular level .

Orientations Futures

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on the development of novel benzofuran derivatives with enhanced biological activities and improved bioavailability . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S/c1-17(20,16-10-12-4-2-3-5-15(12)23-16)11-19-24(21,22)14-8-6-13(18)7-9-14/h2-10,19-20H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGVPXABQRHJRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)

![Ethyl 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)

![N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2858999.png)

![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)

![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)

![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2859009.png)